
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group, a thiophene ring, and a fluorobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Sulfonamide Group: The reaction between tert-butylamine and a suitable sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with the Phenyl Ring: The sulfonamide intermediate is then coupled with a phenyl ring containing an amino group through a nucleophilic substitution reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction with 4-fluorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes.
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for antibiotic development.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme. The compound may also interact with cellular pathways involved in inflammation or microbial growth, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid.
Fluorobenzamides: Compounds with fluorobenzamide moieties, such as 4-fluorobenzamide.
Uniqueness
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, thiophene ring, and fluorobenzamide moiety makes it distinct from other compounds and potentially useful in various applications.
Properties
Molecular Formula |
C24H26FN3O4S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-thiophen-2-ylpropan-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H26FN3O4S2/c1-24(2,3)28-34(31,32)20-12-10-18(11-13-20)26-23(30)21(15-19-5-4-14-33-19)27-22(29)16-6-8-17(25)9-7-16/h4-14,21,28H,15H2,1-3H3,(H,26,30)(H,27,29)/t21-/m0/s1 |
InChI Key |
ZXPWDJGUZNVKTC-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


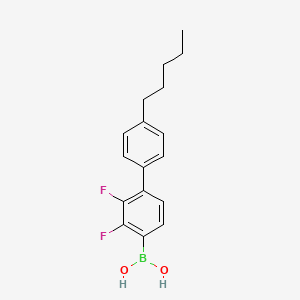

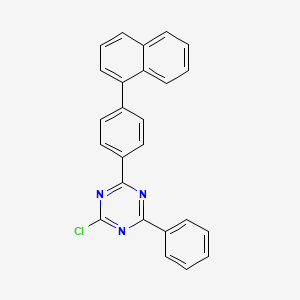
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
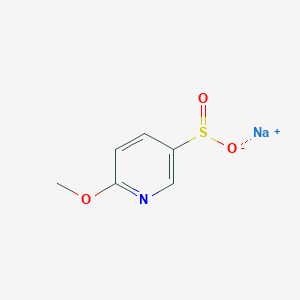
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
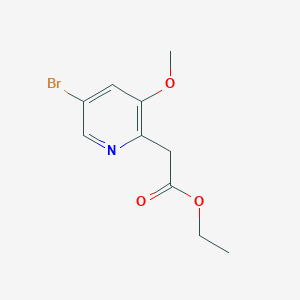
![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)
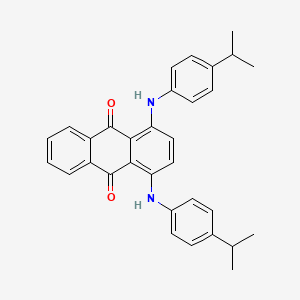
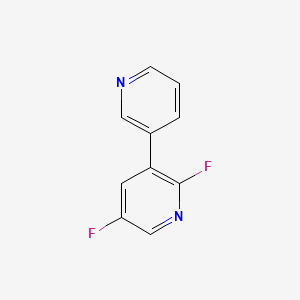



![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)
